molecular formula C12H16O4 B8423551 2-Hydroxy-5-(4-methoxyphenyl)pentanoic acid

2-Hydroxy-5-(4-methoxyphenyl)pentanoic acid

Cat. No. B8423551
M. Wt: 224.25 g/mol
InChI Key: FNLPJNRBORUCRK-UHFFFAOYSA-N
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Patent
US07879843B2

Procedure details

Sodium hydroxide (24.0 g) and water (450 ml) were added to 5-(4-methoxyphenyl)-2-oxopentanoic acid (66.6 g) (the compound of Reference Example 2), and the resulting mixture was ice-cooled. When to this slurry was added sodium tetrahydroborate (3.99 g) in portions, the reaction mixture once became clear. After the reaction mixture was stirred for 2 hours, a 3N aqueous hydrochloric acid solution (300 ml) was added thereto, followed by extraction with ethyl acetate (300 ml×twice). The organic layer was washed with water (100 ml×three times) and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 2-hydroxy-5-(4-methoxyphenyl)pentanoic acid (63.4 g) as a crude product.
Quantity
24 g
Type
reactant
Reaction Step One
Name
5-(4-methoxyphenyl)-2-oxopentanoic acid
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][C:14](=[O:18])[C:15]([OH:17])=[O:16])=[CH:7][CH:6]=1.[BH4-].[Na+].Cl>O>[OH:18][CH:14]([CH2:13][CH2:12][CH2:11][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=1)[C:15]([OH:17])=[O:16] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
5-(4-methoxyphenyl)-2-oxopentanoic acid
Quantity
66.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCC(C(=O)O)=O
Name
Quantity
450 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.99 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (300 ml×twice)
WASH
Type
WASH
Details
The organic layer was washed with water (100 ml×three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)O)CCCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 63.4 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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